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Compound of Interest

Compound Name:
2,3-Pyridinedicarboxylic acid

dimethyl ester

Cat. No.: B157275 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dimethyl Quinolinate, also known

as Dimethyl Pyridine-2,3-dicarboxylate. It covers its chemical structure, synthesis, and detailed

analytical methodologies, offering valuable insights for professionals in research and drug

development.

Chemical Structure and Properties
Dimethyl quinolinate is the dimethyl ester of quinolinic acid (pyridine-2,3-dicarboxylic acid). The

esterification of the two carboxylic acid groups with methyl groups results in a molecule with the

chemical formula C₉H₉NO₄ and a molecular weight of 195.17 g/mol .

Chemical Structure:
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Key Identifiers:

IUPAC Name: Dimethyl pyridine-2,3-dicarboxylate

Synonyms: Dimethyl quinolinate, Quinolinic acid dimethyl ester

CAS Number: 605-38-9

Molecular Formula: C₉H₉NO₄

Molecular Weight: 195.17 g/mol

Synthesis
A common method for the synthesis of dimethyl quinolinate is the Fischer esterification of

quinolinic acid. This involves reacting quinolinic acid with methanol in the presence of a strong

acid catalyst, typically sulfuric acid.

A general laboratory procedure is as follows:

Quinolinic acid is dissolved in an excess of methanol.

A catalytic amount of concentrated sulfuric acid is slowly added to the solution.
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The mixture is then heated under reflux for several hours to drive the esterification reaction

to completion.

After cooling, the excess methanol is removed under reduced pressure.

The residue is neutralized with a base, such as sodium bicarbonate solution.

The crude dimethyl quinolinate is then extracted with an organic solvent (e.g.,

dichloromethane or ethyl acetate).

The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and

the solvent is evaporated to yield the crude product.

Purification is typically achieved by recrystallization from a suitable solvent or by column

chromatography.

Analytical Techniques
A variety of analytical techniques can be employed for the characterization and quantification of

dimethyl quinolinate.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons

on the pyridine ring and the methyl protons of the ester groups. The exact chemical shifts

can vary depending on the solvent used.

¹³C NMR: The carbon NMR spectrum shows distinct signals for the carbonyl carbons of the

ester groups, the aromatic carbons of the pyridine ring, and the methyl carbons.

Infrared (IR) Spectroscopy:

The IR spectrum of dimethyl quinolinate exhibits characteristic absorption bands corresponding

to its functional groups.

Mass Spectrometry (MS):
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Electron ionization mass spectrometry (EI-MS) is a common technique for determining the

molecular weight and fragmentation pattern of dimethyl quinolinate.

Chromatographic Analysis
Gas Chromatography (GC):

Gas chromatography, often coupled with a mass spectrometer (GC-MS), is a powerful tool for

the separation and identification of dimethyl quinolinate. The compound is volatile enough for

GC analysis, and its mass spectrum provides a unique fingerprint for identification.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC can also be used for the analysis of dimethyl quinolinate. A C18 column

with a mobile phase consisting of a mixture of acetonitrile and water (with or without a buffer) is

a common starting point for method development.

Quantitative Data
The following tables summarize key quantitative data for the analysis of dimethyl quinolinate.

Table 1: ¹H NMR Spectral Data (CDCl₃)

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~8.77 dd 1H H6

~8.19 dd 1H H4

~7.51 dd 1H H5

~4.01 s 3H OCH₃ (ester at C2)

~3.94 s 3H OCH₃ (ester at C3)

Table 2: Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3000-2850 Medium C-H stretching (methyl)

~1730 Strong
C=O stretching (ester

carbonyl)

~1580, 1450 Medium-Weak
C=C and C=N stretching

(aromatic ring)

~1250-1100 Strong C-O stretching (ester)

Table 3: Mass Spectrometry (MS) Data

m/z Relative Intensity (%) Proposed Fragment

195 Moderate [M]⁺ (Molecular Ion)

164 High [M - OCH₃]⁺

136 High [M - COOCH₃]⁺

106 Moderate [M - 2xCOOCH₃ + H]⁺

78 Moderate [Pyridine]⁺

Experimental Protocols
Protocol for Synthesis of Dimethyl Quinolinate
Materials:

Quinolinic acid

Methanol (anhydrous)

Concentrated sulfuric acid

Sodium bicarbonate (saturated aqueous solution)

Dichloromethane
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Anhydrous sodium sulfate

Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

In a 250 mL round-bottom flask, dissolve 10 g of quinolinic acid in 100 mL of anhydrous

methanol.

Slowly add 5 mL of concentrated sulfuric acid while stirring.

Attach a reflux condenser and heat the mixture to reflux for 4 hours.

Allow the reaction mixture to cool to room temperature.

Remove the excess methanol using a rotary evaporator.

Carefully add 100 mL of saturated sodium bicarbonate solution to the residue to neutralize

the acid.

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

Combine the organic layers and dry over anhydrous sodium sulfate.

Filter to remove the drying agent and evaporate the solvent under reduced pressure to

obtain the crude product.

Purify the crude dimethyl quinolinate by recrystallization from a suitable solvent (e.g.,

ethanol/water).

Protocol for GC-MS Analysis
Instrumentation:

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Capillary column (e.g., HP-5ms or equivalent)

Sample Preparation:
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Dissolve a known amount of dimethyl quinolinate in a suitable solvent (e.g., dichloromethane

or ethyl acetate) to prepare a stock solution.

Prepare a series of calibration standards by diluting the stock solution.

GC-MS Conditions:

Injector Temperature: 250 °C

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and

hold for 5 minutes.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Ion Source Temperature: 230 °C

MS Quadrupole Temperature: 150 °C

Ionization Mode: Electron Ionization (EI) at 70 eV.

Scan Range: m/z 40-400.

Signaling Pathways and Experimental Workflows
Kynurenine Pathway and Quinolinic Acid Neurotoxicity
Dimethyl quinolinate is a derivative of quinolinic acid, a key metabolite in the kynurenine

pathway of tryptophan metabolism. Quinolinic acid is an agonist of the N-methyl-D-aspartate

(NMDA) receptor and is implicated in neurotoxic processes.[1] The following diagram illustrates

a simplified overview of the kynurenine pathway leading to quinolinic acid and its subsequent

neurotoxic effects.

Tryptophan Kynurenine IDO/TDO 3-Hydroxykynurenine KMO Quinolinic Acid KYNU

NAD+ QPRT

NMDA Receptor

 Agonist

Neurotoxicity Excitotoxicity
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Click to download full resolution via product page

Simplified Kynurenine Pathway leading to Quinolinic Acid.

Experimental Workflow: Synthesis and Purification of
Dimethyl Quinolinate
The following diagram outlines the key steps in the synthesis and purification of dimethyl

quinolinate.
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Workflow for the synthesis and purification of Dimethyl Quinolinate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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